molecular formula C8H8Br2O B3264157 2,4-Dibromo-1-ethoxybenzene CAS No. 38751-57-4

2,4-Dibromo-1-ethoxybenzene

Cat. No.: B3264157
CAS No.: 38751-57-4
M. Wt: 279.96 g/mol
InChI Key: RUJWQUSDHUJXRD-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-ethoxybenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethoxy group is substituted at the 1st position. This compound is significant in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-ethoxybenzene typically involves the bromination of 1-ethoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions. A common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

Scientific Research Applications

2,4-Dibromo-1-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-ethoxybenzene primarily involves its reactivity in electrophilic aromatic substitution reactions. The bromine atoms and the ethoxy group influence the electron density of the benzene ring, making it more susceptible to electrophilic attack. The compound can form intermediates such as arenium ions during these reactions, which then undergo further transformations to yield substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-1-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs.

Properties

IUPAC Name

2,4-dibromo-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJWQUSDHUJXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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